molecular formula C22H42ClNO5 B12684509 Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride CAS No. 93942-59-7

Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride

Cat. No.: B12684509
CAS No.: 93942-59-7
M. Wt: 436.0 g/mol
InChI Key: JDIVGTFXSZSPOA-UHFFFAOYSA-N
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Description

Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride is a chemical compound with the molecular formula C22H41NO5. It is known for its unique structure, which includes a cyclohexyl group, an amino group, and a hydroxypropyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride typically involves multiple steps. The process begins with the preparation of the nonanedioate backbone, followed by the introduction of the cyclohexyl group, the amino group, and the hydroxypropyl group. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The cyclohexyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group yields a ketone, while reduction of the amino group results in an amine.

Scientific Research Applications

Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate
  • Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate sulfate

Uniqueness

Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form

Properties

CAS No.

93942-59-7

Molecular Formula

C22H42ClNO5

Molecular Weight

436.0 g/mol

IUPAC Name

diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate;hydrochloride

InChI

InChI=1S/C22H41NO5.ClH/c1-3-27-20(24)15-11-6-5-10-14-19(21(25)28-4-2)22(26,16-17-23)18-12-8-7-9-13-18;/h18-19,26H,3-17,23H2,1-2H3;1H

InChI Key

JDIVGTFXSZSPOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCC(C(=O)OCC)C(CCN)(C1CCCCC1)O.Cl

Origin of Product

United States

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